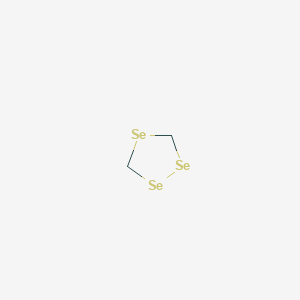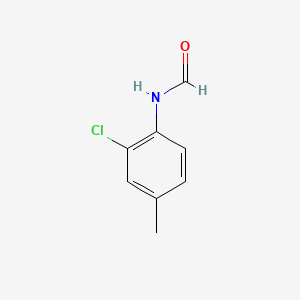![molecular formula C10H11N3O B13742604 [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Applications De Recherche Scientifique
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a bromine substituent instead of an amino group.
[3-(4-nitrophenyl)-1H-pyrazol-5-yl]methanol: Contains a nitro group instead of an amino group.
[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanol: Features a methyl group instead of an amino group.
-
Uniqueness: : The presence of the aminophenyl group in This compound imparts unique chemical reactivity and biological activity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
Clé InChI |
DNVAJVNVYASOEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
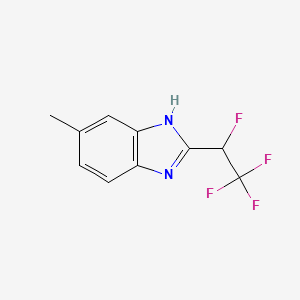
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
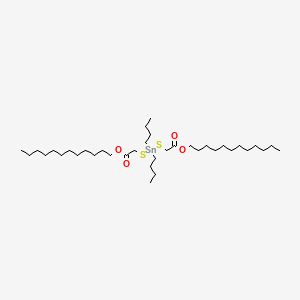
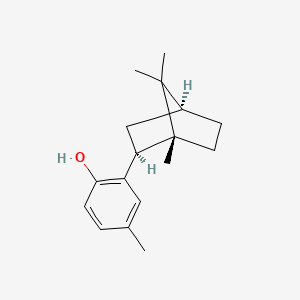
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
